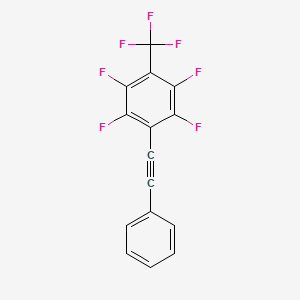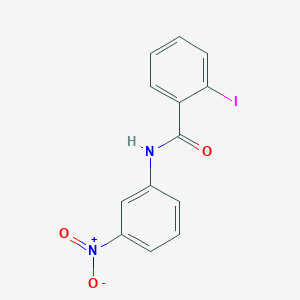
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene is a fluorinated aromatic compound. Fluorinated aromatic compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and distinctive electronic characteristics. These properties make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of a halogenated benzene derivative with a terminal alkyne in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of fluorine atoms, nucleophilic aromatic substitution reactions can occur.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of amine or thiol derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals due to its unique properties.
Medicine: Research into its potential as a diagnostic agent or therapeutic compound.
Industry: Applications in materials science, such as the development of high-performance polymers and coatings.
作用機序
The mechanism of action of 1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene depends on its specific application. In general, the presence of fluorine atoms can influence the compound’s electronic properties, making it a valuable tool in various chemical reactions. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrafluorobenzene: A simpler fluorinated aromatic compound.
3-(2-Phenylethynyl)-6-(trifluoromethyl)benzene: Lacks the additional fluorine atoms.
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)benzene: Similar structure but without the trifluoromethyl group.
Uniqueness
1,2,4,5-Tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms and a trifluoromethyl group, which imparts distinctive electronic and steric properties. These features can enhance its reactivity and stability, making it valuable for specific applications that require such characteristics.
特性
分子式 |
C15H5F7 |
|---|---|
分子量 |
318.19 g/mol |
IUPAC名 |
1,2,4,5-tetrafluoro-3-(2-phenylethynyl)-6-(trifluoromethyl)benzene |
InChI |
InChI=1S/C15H5F7/c16-11-9(7-6-8-4-2-1-3-5-8)12(17)14(19)10(13(11)18)15(20,21)22/h1-5H |
InChIキー |
NQWDGILMAVZJPE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-5-nitrofuran-2-carboxamide](/img/structure/B11699238.png)
![N'-[(Z)-[4-(Dimethylamino)phenyl]methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11699244.png)


![(4Z)-2-(2-fluorophenyl)-4-[4-(propan-2-yl)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B11699256.png)
![2,6-Di-tert-butyl-4-[3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B11699263.png)
![(5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(3,5-dimethylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699267.png)
![(5Z)-1-(4-chlorophenyl)-5-[(2-methoxynaphthalen-1-yl)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11699273.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]biphenyl-4-carboxamide](/img/structure/B11699289.png)
![2-(3-bromophenoxy)-N'-[(3Z)-1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11699299.png)
![3-{[(Z)-(4-hydroxy-3-nitrophenyl)methylidene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11699306.png)
![2-Nitro-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thiophenyl)amino]ethyl}benzamide](/img/structure/B11699309.png)
![(3E)-1-(2-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11699311.png)
![N'-[(E)-(2,3-Dichlorophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11699317.png)
